3-Methoxypropylgluconamide

Description

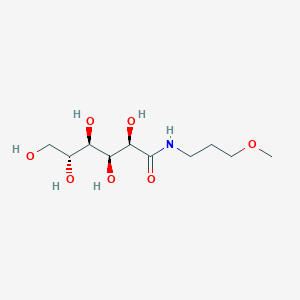

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-(3-methoxypropyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO7/c1-18-4-2-3-11-10(17)9(16)8(15)7(14)6(13)5-12/h6-9,12-16H,2-5H2,1H3,(H,11,17)/t6-,7-,8+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGYCAMGTSQFGJ-LURQLKTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90155078 | |

| Record name | 3-Methoxypropylgluconamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126094-21-1 | |

| Record name | N-(3-Methoxypropyl)-D-gluconamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126094-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxypropylgluconamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126094211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxypropylgluconamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHOXYPROPYLGLUCONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GON1S528TS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Methodologies for the Characterization of 3 Methoxypropylgluconamide

Spectroscopic Approaches for Structural Confirmation and Purity Analysis

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 3-Methoxypropylgluconamide and for assessing its purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the identity and structure of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra allow for the precise assignment of each atom within the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is utilized to identify the functional groups present in this compound. The presence of characteristic absorption bands for hydroxyl (-OH), amide (C=O and N-H), and ether (C-O-C) groups can confirm the compound's structure. The positions and intensities of these bands are indicative of the molecular environment of the functional groups. Research on similar gluconamide (B1216962) derivatives has utilized FTIR to characterize the compound's structure.

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity and providing insights into its structure. Techniques such as electrospray ionization (ESI) or fast atom bombardment (FAB) can be used to generate ions for analysis. The resulting mass spectrum displays the molecular ion peak, which corresponds to the molecular weight of the compound, and various fragment ions that can be used to piece together the molecular structure.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Observations | Information Gained |

|---|---|---|

| ¹H NMR | Multiple peaks in the aliphatic and hydroxyl regions. | Confirms the presence of methoxy, propyl, and gluconamide moieties. |

| ¹³C NMR | Resonances corresponding to carbonyl, ether, and various aliphatic carbons. | Elucidates the carbon framework of the molecule. |

| FTIR | Broad -OH stretch, N-H stretch, C=O (Amide I) and N-H bend (Amide II) bands. | Confirms the presence of key functional groups. |

| MS | Molecular ion peak corresponding to the exact mass of the compound. | Determines the molecular weight and elemental composition. |

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is a fundamental technique for the separation and quantification of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A variety of stationary phases, such as reversed-phase (e.g., C18) or normal-phase columns, can be used depending on the polarity of the compound and the matrix. Detection can be achieved using ultraviolet (UV), refractive index (RI), or mass spectrometry (LC-MS) detectors. LC-MS, in particular, offers high sensitivity and selectivity for the quantification of this compound in complex biological or environmental samples.

Gas Chromatography (GC): For the analysis of more volatile derivatives of this compound, GC can be a suitable technique. Derivatization is often necessary to increase the volatility and thermal stability of the analyte. The derivatized compound is then separated on a capillary column and detected using a flame ionization detector (FID) or a mass spectrometer (GC-MS). GC-MS provides both quantitative data and structural information based on the fragmentation pattern of the analyte.

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase (C18) | Acetonitrile/Water Gradient | UV, RI, MS | Purity assessment and quantification in aqueous and biological matrices. |

| GC | Capillary Column (e.g., HP-5) | Helium or Hydrogen | FID, MS | Analysis of volatile derivatives for quantification in various matrices. |

Development of Specific Analytical Protocols for this compound

The development of specific and validated analytical protocols is crucial for the reliable and accurate analysis of this compound. This involves optimizing sample preparation, chromatographic conditions, and detection parameters.

Sample Preparation: The choice of sample preparation technique depends on the nature of the matrix. For solid samples, extraction methods such as Soxhlet or pressurized solvent extraction may be employed. For liquid samples, techniques like liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate and concentrate the analyte. The goal of sample preparation is to remove interfering substances and to bring the analyte into a form suitable for analysis.

Method Validation: A developed analytical method must be validated to ensure its suitability for the intended purpose. Validation parameters typically include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). This ensures that the method provides reliable and reproducible results.

Challenges and Innovations in Complex Mixture Analysis

The analysis of this compound in complex mixtures, such as consumer products or environmental samples, presents several challenges. Matrix effects, where other components in the sample interfere with the analysis, can significantly impact the accuracy and sensitivity of the method. Co-elution of interfering compounds in chromatography can also complicate quantification.

Recent innovations in analytical instrumentation are helping to overcome these challenges. The use of high-resolution mass spectrometry (HRMS) provides more accurate mass measurements, allowing for better differentiation of the analyte from matrix components. Tandem mass spectrometry (MS/MS) offers enhanced selectivity by monitoring specific fragmentation transitions of the target molecule. Advanced chromatographic techniques, such as two-dimensional liquid chromatography (2D-LC), can provide superior separation of complex samples. Furthermore, novel sample preparation techniques, like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), are being developed to streamline the analysis of complex matrices.

Despite a comprehensive search for scientific literature and data, no information was found regarding the chemical compound "this compound" in the context of the requested research areas. Searches were conducted to investigate its role in advanced material systems, including multicomponent topical formulations and its potential stabilizing properties for other active compounds like UV absorbers. Furthermore, inquiries were made into its synergistic interactions with inorganic and hybrid materials, specifically its co-formulation with bioactive glasses and its pH modulation effects within composite systems.

Research into Material Science and Formulation Applications of 3 Methoxypropylgluconamide

Performance Evaluation in Non-Traditional Applications

Potential Use in Specialized Cleaning Agent Formulations

Exploration in Biocidal Compositions

There is currently a lack of substantial research and documentation regarding the use of 3-Methoxypropylgluconamide in biocidal compositions. While some sugar-based surfactants and amide compounds have been investigated for their antimicrobial properties, specific studies focusing on the biocidal efficacy of this compound against various microorganisms are not found in the public domain. Therefore, its potential as an active biocidal agent or as a component in such formulations remains an area for future scientific exploration.

Applications in Hair Care Products, including Conditioners

In the realm of hair care, while direct research on this compound is limited, significant research exists for a closely related compound, Hydroxypropyl Gluconamide (B1216962). This compound, often used in combination with Hydroxypropylammonium Gluconate, is a key component in hair strengthening and repair technologies. acs.orgdermatologytimes.comnih.govacs.orgdermatologytimes.comresearchgate.net

The mechanism of action for these gluconamide derivatives involves penetrating the hair fiber to the cortex, where they can create new hydrogen and ionic bonds. dermatologytimes.comdermatologytimes.com This internal bond-building helps to strengthen the hair's keratin structure, which can be weakened by chemical treatments, heat styling, and environmental factors. dermatologytimes.comdermatologytimes.com This results in hair that is more resistant to breakage and has improved manageability. ulprospector.comulprospector.com

Research has demonstrated the efficacy of Hydroxypropyl Gluconamide in improving the mechanical properties of hair. Studies have shown that treatment with this compound can significantly increase the number of cycles to break in fatigue testing and elevate the denaturation temperature (Td) of the hair, indicating a more stable internal structure. cosmeticsandtoiletries.com

Detailed Research Findings:

A notable commercial ingredient, FiberHance™ bm solution, which contains Hydroxypropyl Gluconamide and Hydroxypropylammonium Gluconate, has been the subject of studies to quantify its hair strengthening effects. ulprospector.comulprospector.com Research indicates that this technology can improve hair strength by up to three times compared to untreated hair. ulprospector.comulprospector.com

The following interactive data tables summarize key findings from research on the efficacy of Hydroxypropyl Gluconamide in hair care applications.

These findings underscore the potential of gluconamide derivatives, such as Hydroxypropyl Gluconamide, as effective ingredients in hair conditioners and treatments designed to repair and strengthen damaged hair. The proposed mechanism involves the interaction of the gluconamide molecule with the helical proteins within the intermediate filaments of the hair cortex. cosmeticsandtoiletries.com

Emerging Research Frontiers and Unanswered Questions for 3 Methoxypropylgluconamide

Design and Synthesis of Next-Generation Derivatives with Tailored Activities

There is currently no publicly available research on the design and synthesis of next-generation derivatives of 3-Methoxypropylgluconamide. This field of study remains an open frontier. Future research could potentially focus on modifying the 3-methoxypropyl group or the gluconamide (B1216962) backbone to enhance or alter its physicochemical properties. Such modifications could be aimed at improving its efficacy in existing applications or tailoring it for new biological or material science roles.

Table 1: Hypothetical Areas for Derivative Synthesis

| Potential Modification Site | Theoretical Objective of Derivatization | Potential Research Direction |

| Gluconamide hydroxyl groups | Altering solubility and hygroscopicity | Exploring esterification or etherification to modulate interaction with different solvents or substrates. |

| Methoxypropyl side chain | Modifying lipophilicity and steric hindrance | Synthesis of analogues with varying alkyl chain lengths or functional groups to probe structure-activity relationships. |

| Amide linkage | Enhancing stability or creating prodrugs | Investigating bio-cleavable linkers or alternative amide bond formations. |

Comprehensive In-depth Mechanistic Studies at the Molecular and Sub-Cellular Levels

Detailed mechanistic studies of this compound at the molecular and sub-cellular levels have not been published. The fundamental interactions of this compound with biological systems are unknown. Future research in this area would be foundational to understanding any potential bioactivity. Investigations could explore its interaction with cell membranes, proteins, or other cellular components.

Standardization of Research Methodologies and Reporting

Given the absence of a significant body of research on this compound, there are no established or standardized methodologies for its study. The development of such standards would be a critical step should research into this compound gain traction. This would involve creating and validating analytical methods for its quantification in various matrices, as well as establishing protocols for assessing its biological or chemical effects.

Expansion into Novel Research Areas beyond Current Scope

The potential for expanding the application of this compound into novel research areas is entirely speculative at this point. Its structural similarity to other sugar-based surfactants and humectants suggests potential avenues for exploration in fields such as materials science, drug delivery, or agricultural formulations. However, without foundational research into its properties and mechanisms, these remain purely theoretical possibilities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methoxypropylgluconamide, and how can reaction conditions influence isomer ratios?

- Methodological Answer : The synthesis of structurally related glycosides (e.g., mercaptopropyl trisaccharides) involves multi-step reactions with precise reagent selection. For example, TMS-OTf (trimethylsilyl triflate) in the presence of molecular sieves (4 Å) can drive glycosylation, yielding α/β isomer mixtures (e.g., 1:4 ratio), which require purification via FPLC . Adjusting solvent systems (e.g., chloroform vs. THF) and catalysts (e.g., BF₃-Et₂O) may influence stereochemical outcomes. Researchers should validate isomer separation using techniques like HPLC or NMR and optimize reaction times/temperatures to minimize side products.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Post-synthetic characterization requires a combination of analytical techniques:

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- NMR Spectroscopy : Assign α/β anomeric protons (e.g., δ 4.8–5.5 ppm for α-configuration) and verify methoxypropyl linkage via ¹H-¹³C correlation experiments.

- Chromatography : Use FPLC or HPLC with polar columns (e.g., C18) to resolve isomers, referencing retention times against standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to Good Laboratory Practices (GLP) for chemical safety:

- PPE : Wear nitrile gloves (EN 374 compliant) and flame-retardant lab coats. Inspect gloves for defects before use .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., chloroform, THF).

- Waste Disposal : Segregate organic waste (e.g., NaOMe in methanol) for neutralization before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in assay design or compound stability. For example:

- Assay Validation : Compare results using standardized protocols like CL-ELISA (e.g., Chagasic vs. normal human serum in antibody binding studies) .

- Batch Consistency : Ensure synthetic reproducibility via QC checks (e.g., NMR purity >95%).

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., serum source, temperature fluctuations) .

Q. What strategies are effective for studying this compound’s interaction with biological targets (e.g., antibodies or enzymes)?

- Methodological Answer :

- Surface Immobilization : Use 96-well ELISA plates to immobilize glycoconjugates, blocking nonspecific binding with BSA-cysteine controls .

- Kinetic Studies : Employ SPR (Surface Plasmon Resonance) to measure binding affinities (KD values) under varying pH/temperature conditions.

- Competitive Assays : Co-incubate with inhibitors (e.g., free α-Gal epitopes) to confirm specificity .

Q. How can researchers identify gaps in the current understanding of this compound’s metabolic pathways?

- Methodological Answer :

- Literature Meta-Analysis : Systematically review existing data (e.g., PubMed, SciFinder) to map known pathways vs. unexplored enzymatic interactions.

- Isotopic Labeling : Use ¹⁴C-labeled compounds to trace metabolic fate in vitro (e.g., liver microsome assays).

- Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict unmetabolized intermediates .

Q. What experimental designs mitigate limitations in stability studies of this compound?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stressors (e.g., UV light, acidic/basic conditions) and monitor degradation via LC-MS.

- Long-Term Stability : Store samples at controlled temperatures (-20°C, 4°C, RT) and assess purity monthly.

- Humidity Control : Use desiccators or humidity chambers to evaluate hygroscopicity effects .

Data Analysis and Interpretation

Q. How should researchers statistically validate low-concentration detection limits in this compound assays?

- Methodological Answer :

- Calibration Curves : Generate linearity plots (R² >0.99) across 3–5 log dilutions.

- LoD/LoQ Calculation : Determine Limit of Detection (LoD) as 3×SD of blank samples and Limit of Quantitation (LoQ) as 10×SD .

- Inter-Lab Reproducibility : Conduct round-robin tests with ≥3 independent labs to confirm precision .

Q. What methodologies address conflicting results in the compound’s cytotoxicity profile?

- Methodological Answer :

- Cell Line Selection : Test across multiple lines (e.g., HEK293, HepG2) to rule out cell-specific effects.

- Apoptosis Markers : Use flow cytometry with Annexin V/PI staining to differentiate necrotic vs. apoptotic pathways.

- Dose-Response Modeling : Fit data to sigmoidal curves (Hill equation) to calculate IC₅₀ values with 95% confidence intervals .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.